1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE
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Overview
Description
1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the cyclohexenylmethyl group: This step involves the alkylation of the piperazine ring with a cyclohexenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield a sulfone, while reduction with LiAlH4 would yield a sulfide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE would depend on its specific biological activity. Generally, piperazine derivatives can interact with various molecular targets, such as receptors, enzymes, or ion channels, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.
1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]MORPHOLINE: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE is unique due to its specific combination of functional groups, which can impart distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(4-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-23-17-7-9-18(10-8-17)24(21,22)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-3,7-10,16H,4-6,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZARNQWBFOEURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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